molecular formula C14H25N5O3 B11829434 tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate

tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate

Cat. No.: B11829434
M. Wt: 311.38 g/mol
InChI Key: LVJZCKRMMBTVNC-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate is a complex organic compound with a molecular formula of C14H25N5O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate typically involves the reaction of benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate with oxalic acid . The reaction is carried out under inert atmosphere conditions at room temperature to ensure the stability of the azido group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems and stringent quality control measures ensures the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide and solvents such as dimethylformamide (DMF) are commonly used.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents.

    Cycloaddition: Copper(I) catalysts are often employed in cycloaddition reactions.

Major Products Formed

    Amines: From reduction reactions.

    Triazoles: From cycloaddition reactions.

Scientific Research Applications

Tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: Employed in bioconjugation techniques, where the azido group reacts with alkyne-functionalized biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate involves its reactivity due to the azido group. This group can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate is unique due to its azido group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring specific chemical transformations that are not easily achievable with other compounds.

Properties

IUPAC Name

tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O3/c1-14(2,3)22-13(21)16-11-8-9(12(20)19(4)5)6-7-10(11)17-18-15/h9-11H,6-8H2,1-5H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJZCKRMMBTVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N=[N+]=[N-])C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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